Enantiomeric Purity: (S)- vs. (R)-Butyl 2-hydroxybutanoate and Racemic Mixtures
The primary differentiator for (S)-Butyl 2-hydroxybutanoate (CAS 132513-51-0) is its absolute stereochemistry. As a chiral intermediate for the PPARα agonist (R)-K-13675, the (S)-configuration is a strict requirement. The alternative (R)-enantiomer, Butyl (2R)-2-hydroxybutanoate (CAS 928835-95-4), or a racemic mixture would produce the wrong stereoisomer or a mixture, respectively, leading to a failed API synthesis. The commercial supply of the (S)-enantiomer is specified with an enantiomeric excess of ≥99% . This high enantiopurity is a critical procurement specification to ensure the fidelity of the downstream chiral synthesis and avoid costly purification steps [1].
| Evidence Dimension | Enantiomeric Excess (ee) / Optical Purity |
|---|---|
| Target Compound Data | ≥99% ee (target specification for commercial and synthetic use) |
| Comparator Or Baseline | (R)-enantiomer (CAS 928835-95-4) or Racemic Mixture (0% ee) |
| Quantified Difference | Absolute difference of ≥99% ee from the racemate, and opposite stereochemical configuration from the (R)-enantiomer. |
| Conditions | Chiral HPLC analysis; specification for commercial batches and in-process controls for K-13675 synthesis. |
Why This Matters
The high enantiopurity is a non-negotiable, pass/fail procurement criterion for this compound's intended pharmaceutical use; using a lower-purity or incorrect enantiomer leads to process failure.
- [1] Kowa Company, Ltd. (2008). A practical synthesis of the PPARα agonist, (R)-K-13675, starting from (S)-2-hydroxybutyrolactone. Tetrahedron, 64(35), 8155-8158. View Source
